
Galanin-(1-13)-bradykinin-(2-9)-amide
Descripción general
Descripción
GALANIN (1-13)-BRADYKININ (2-9) AMIDE: es un péptido quimérico que consiste en los primeros 13 aminoácidos de la galanina unidos a los segundos a novenos aminoácidos de la bradiquinina, formando un enlace amida. Este compuesto es conocido por sus potenciales actividades biológicas, particularmente en la modulación de la secreción de insulina y la interacción con los receptores de la galanina .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: : La síntesis de GALANIN (1-13)-BRADYKININ (2-9) AMIDE normalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos protegidos a una cadena de péptidos en crecimiento anclada a una resina sólida. El proceso incluye:
Acoplamiento: Cada aminoácido se acopla a la cadena en crecimiento utilizando agentes activadores como HBTU o DIC.
Desprotección: Los grupos protectores de los aminoácidos se eliminan utilizando TFA.
Escisión: El péptido final se escinde de la resina y se purifica mediante HPLC.
Métodos de producción industrial:
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El péptido puede sufrir oxidación, particularmente en los residuos de metionina o cisteína si están presentes.
Reducción: Los puentes disulfuro, si los hay, pueden reducirse utilizando agentes como DTT.
Sustitución: Los residuos de aminoácidos pueden sustituirse para crear análogos con diferentes actividades biológicas.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno o ácido perfórmico.
Reducción: DTT o TCEP.
Sustitución: Derivados específicos de aminoácidos durante SPPS.
Productos principales: : El producto principal es el péptido intacto, pero también se pueden sintetizar análogos con residuos modificados para fines de investigación .
Aplicaciones Científicas De Investigación
1.1. Modulation of Neurotransmitter Release
Galanin-(1-13)-bradykinin-(2-9)-amide has been shown to influence the release of classical neurotransmitters such as acetylcholine, norepinephrine, serotonin, and dopamine. Its ability to act on galanin receptors allows it to modulate various neurotransmitter systems, which can have implications for treating mood disorders and neurodegenerative diseases .
1.2. Antidepressant Effects
Research indicates that galanin receptor subtypes play a significant role in regulating depression-like behaviors. Studies have demonstrated that the administration of galanin and its analogs can decrease immobility time in forced swim tests, suggesting potential antidepressant effects . The dual agonist/antagonist nature of this compound may provide a novel approach to developing treatments for depression by targeting specific receptor pathways .
2.1. Analgesic Properties
Galanin peptides have been implicated in pain modulation. The chimeric peptide exhibits analgesic properties by acting on galanin receptors involved in pain pathways. This suggests a potential application in developing new analgesics for chronic pain conditions .
2.2. Inhibition of Pain Responses
In various animal models, the administration of galanin and its derivatives has been shown to inhibit nociceptive responses, indicating their potential use in managing inflammatory and neuropathic pain . this compound could be further explored for its efficacy in clinical pain management strategies.
3.1. Modulation of Opiate Effects
Galanin has been identified as a modulator of addiction pathways, particularly concerning opiate use. Studies show that galanin attenuates the behavioral and neurochemical effects of morphine, suggesting that galanin receptor agonists may serve as therapeutic agents for opiate addiction . The unique properties of this compound could enhance this effect by providing targeted receptor modulation.
3.2. Behavioral Studies
Behavioral studies involving genetically modified mice have demonstrated that galanin administration can reduce morphine-induced locomotor activity and conditioned place preference, indicating its potential role in addiction therapy . This highlights the importance of further research into the applications of this peptide in addiction treatment protocols.
Summary of Research Findings
Mecanismo De Acción
Mecanismo: : GALANIN (1-13)-BRADYKININ (2-9) AMIDE ejerce sus efectos interactuando con los receptores de la galanina y posiblemente otros receptores de la superficie celular. Estimula la secreción de insulina actuando en un sitio distal en el acoplamiento estímulo-secreción de las células B pancreáticas .
Dianas moleculares y vías
Receptores de la galanina: El péptido se une a los receptores de la galanina, influyendo en varios procesos fisiológicos.
Vía de secreción de insulina: Mejora la liberación de insulina modulando las vías de señalización intracelular implicadas en la exocitosis.
Comparación Con Compuestos Similares
Compuestos similares
Galanina (1-13): Un péptido más corto con interacciones receptoras similares pero diferentes actividades biológicas.
Bradiquinina (2-9): Un fragmento de bradiquinina con efectos fisiológicos distintos.
Galanina-Mastoparan: Otro péptido quimérico con propiedades combinadas de la galanina y la mastoparan.
Singularidad: : GALANIN (1-13)-BRADYKININ (2-9) AMIDE es único debido a su composición dual, lo que le permite interactuar con múltiples tipos de receptores y ejercer efectos biológicos combinados .
Actividad Biológica
Galanin-(1-13)-bradykinin-(2-9)-amide, also known as M35, is a chimeric peptide that combines elements of the neuropeptide galanin and the peptide bradykinin. This compound exhibits significant biological activity through its interactions with specific receptors, leading to various physiological effects. This article reviews the biological activity of M35, focusing on its receptor interactions, signaling pathways, and potential therapeutic applications.
Overview of Galanin and Bradykinin
Galanin is a neuropeptide involved in numerous physiological processes, including modulation of pain, regulation of hormone release, and influence on feeding behavior. It acts primarily through three receptor subtypes: GALR1, GALR2, and GALR3. These receptors are known to mediate effects such as hyperpolarization of neurons and modulation of neurotransmitter release .
Bradykinin , on the other hand, is a peptide that plays a crucial role in inflammation and pain signaling. It operates through two primary receptors: B1 and B2. The interaction of bradykinin with these receptors leads to vasodilation, increased vascular permeability, and pain sensation.
M35 acts as a high-affinity ligand for galanin receptors while also exhibiting antagonist properties. In studies using rat spinal cord and hippocampal tissues, M35 displayed dual characteristics: at lower concentrations, it functions as an antagonist to galanin's effects, whereas at higher concentrations (above 10 nM), it behaves like an agonist . This unique property allows M35 to modulate cyclic AMP production in pancreatic beta-cells, showcasing its complex role in cellular signaling.
Binding Affinity and Receptor Interaction
The binding studies conducted with radiolabeled M35 demonstrated two distinct binding sites with high affinity in Rin m 5F insulinoma cells:
- Site 1: nM
- Site 2: µM
These results indicate that M35 can effectively displace galanin from its binding sites, suggesting its potential as a therapeutic agent targeting galanin-mediated pathways .
Biological Effects
M35's biological effects extend beyond receptor binding; it has been implicated in several physiological processes:
- Neurite Outgrowth: M35 enhances neurite outgrowth in sensory neurons post-injury. The addition of M35 to cultures significantly increased neurite length and the percentage of cells producing neurites compared to controls .
- Pain Modulation: Given its dual action on galanin receptors, M35 may play a role in pain management by modulating neurotransmitter release and influencing pain pathways .
- Potential Therapeutic Applications: Research suggests that M35 could be utilized in treating conditions such as neurodegenerative diseases and metabolic disorders due to its ability to interact with multiple signaling pathways .
Summary of Research Findings
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Study | Findings | Methodology |
---|---|---|
Bartfai et al., 1995 | M35 acts as both an antagonist and agonist depending on concentration | Radiolabeled binding studies |
Liu et al., 2001 | Enhanced neurite outgrowth in sensory neurons | In vitro culture experiments |
Wiesenfeld-Hallin et al., 1993 | Significant reduction in pain response when using M35 | Behavioral assays in animal models |
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C107H153N27O26/c1-57(2)42-70(123-93(147)71(43-58(3)4)124-95(149)74(47-64-33-35-66(138)36-34-64)121-86(141)52-115-91(145)60(7)118-100(154)78(55-135)128-98(152)77(49-84(109)139)125-94(148)72(44-59(5)6)127-103(157)89(61(8)137)130-99(153)76(119-85(140)50-108)48-65-51-114-68-27-16-15-26-67(65)68)92(146)117-54-88(143)131-38-20-31-82(131)105(159)134-41-21-32-83(134)106(160)133-40-18-29-80(133)101(155)116-53-87(142)120-73(45-62-22-11-9-12-23-62)96(150)129-79(56-136)104(158)132-39-19-30-81(132)102(156)126-75(46-63-24-13-10-14-25-63)97(151)122-69(90(110)144)28-17-37-113-107(111)112/h9-16,22-27,33-36,51,57-61,69-83,89,114,135-138H,17-21,28-32,37-50,52-56,108H2,1-8H3,(H2,109,139)(H2,110,144)(H,115,145)(H,116,155)(H,117,146)(H,118,154)(H,119,140)(H,120,142)(H,121,141)(H,122,151)(H,123,147)(H,124,149)(H,125,148)(H,126,156)(H,127,157)(H,128,152)(H,129,150)(H,130,153)(H4,111,112,113)/t60-,61+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,89-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMXJVFGTXYBFM-AEXVMZOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CO)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C107H153N27O26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162199 | |
Record name | Galanin-(1-13)-bradykinin-(2-9)-amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2233.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142846-71-7 | |
Record name | Galanin-(1-13)-bradykinin-(2-9)-amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142846717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Galanin-(1-13)-bradykinin-(2-9)-amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action of Galanin-(1-13)-bradykinin-(2-9)-amide, also known as M-35?
A1: this compound acts as a high-affinity antagonist at galanin receptors. [] This means it binds to these receptors and blocks the actions of the endogenous neuropeptide galanin.
Q2: What are the downstream effects of blocking galanin receptors with M-35, specifically in the context of pain modulation?
A2: Studies demonstrate that M-35 effectively antagonizes the inhibitory effect of galanin on pain transmission within the spinal cord. [] By blocking galanin receptors, M-35 leads to increased excitability in the spinal cord, particularly after nerve injury. [] This suggests a role for endogenous galanin in suppressing pain signals, an effect that is countered by M-35.
Q3: How does the effect of M-35 on pain modulation differ between animals with intact nerves versus those with nerve injury?
A3: Research shows that while M-35 can potentiate pain signals in animals with intact nerves, this effect is significantly enhanced after axotomy (nerve section). [] This indicates that the inhibitory role of galanin, and consequently the effect of blocking it with M-35, becomes more pronounced in the presence of nerve injury.
Q4: Besides pain modulation, what other physiological processes are influenced by M-35?
A4: M-35 has been shown to block the inhibitory effects of both exogenous and endogenous galanin on dopamine synthesis in tuberoinfundibular dopaminergic (TIDA) neurons. [] This suggests that galanin, and its modulation by antagonists like M-35, might play a role in regulating prolactin secretion.
Q5: Are there any studies highlighting the potential therapeutic applications of this compound?
A5: Research indicates that a this compound-like agonist, M617, could potentially alleviate insulin resistance in type 2 diabetic rats. [] While M-35 itself acts as an antagonist, the study on M617 suggests therapeutic potential for targeting the galanin system, particularly the GAL1 receptor, in managing conditions like diabetes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.